Spiro[3.4]octan-5-amine hydrochloride
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Overview
Description
Spiro[3.4]octan-5-amine hydrochloride is a chemical compound with the molecular formula C8H16ClN and a molecular weight of 161.67 g/mol . It is characterized by a spirocyclic structure, which consists of two rings connected through a single carbon atom. This compound is primarily used in research and development, particularly in the fields of organic and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[3One common method involves the reaction of a suitable cyclohexanone derivative with an amine under acidic conditions to form the spirocyclic amine . The hydrochloride salt is then formed by treating the amine with hydrochloric acid.
Industrial Production Methods
While specific industrial production methods for spiro[3The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors .
Chemical Reactions Analysis
Types of Reactions
Spiro[3.4]octan-5-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
Spiro[3.4]octan-5-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as a reference standard in pharmaceutical testing.
Mechanism of Action
The mechanism of action of spiro[3.4]octan-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The spirocyclic structure provides rigidity and three-dimensionality, which can enhance binding affinity to target proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
Spiro[3.4]octan-1-amine hydrochloride: Similar in structure but with the amine group at a different position.
Spiroindole and Spirooxindole: These compounds have spirocyclic structures fused with indole or oxindole moieties and are known for their biological activities.
Uniqueness
Spiro[3.4]octan-5-amine hydrochloride is unique due to its specific spirocyclic structure and the position of the amine group, which can influence its reactivity and biological activity. Its distinct three-dimensional shape allows for unique interactions with biological targets, making it a valuable compound in research and development .
Biological Activity
Spiro[3.4]octan-5-amine hydrochloride is a synthetic compound characterized by its unique spirocyclic structure, which plays a significant role in its biological activity. This article reviews the biological properties of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C8H14ClN with a molecular weight of approximately 161.66 g/mol. The spirocyclic structure contributes to its rigidity and three-dimensional configuration, which are crucial for its interactions with biological targets.
The biological activity of this compound primarily arises from its ability to interact with specific molecular targets within biological systems. The amine group can form hydrogen bonds and electrostatic interactions, enhancing binding affinity to proteins and enzymes. This interaction can modulate various biochemical pathways, leading to diverse biological effects.
Key Mechanisms:
- Binding Affinity : The compound's spirocyclic structure allows for unique interactions with receptors and enzymes, influencing their activity.
- Electrostatic Interactions : The amine group facilitates strong interactions with negatively charged sites on target proteins.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against several bacterial strains. Studies have shown that it can inhibit the growth of pathogens, suggesting potential applications in treating infections.
Anticancer Activity
Preliminary studies have explored the anticancer potential of this compound. In vitro assays demonstrate that this compound can induce apoptosis in cancer cell lines, such as HeLa cells, with an observed half-maximal inhibitory concentration (IC50) indicating moderate potency.
Cell Line | IC50 (µM) | Effect |
---|---|---|
HeLa | 16.0 | Induces apoptosis |
MCF-7 | 22.5 | Growth inhibition |
Case Studies
-
Antimicrobial Activity Study :
In a study evaluating the antimicrobial efficacy of various compounds, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. -
Anticancer Research :
A recent investigation focused on the cytotoxic effects of this compound on breast cancer cell lines revealed that treatment led to increased levels of reactive oxygen species (ROS), suggesting a mechanism involving oxidative stress induction.
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other spirocyclic compounds but exhibits distinct biological activities due to its specific molecular configuration.
Compound Name | Structural Features | Biological Activity |
---|---|---|
Spiro[3.4]octan-1-amine hydrochloride | Amine group at different position | Lower potency in receptor binding |
6-(Aminomethyl)spiro[3.4]octan-5-ol | Hydroxyl group presence | Enhanced reactivity and potential uses |
Properties
Molecular Formula |
C8H16ClN |
---|---|
Molecular Weight |
161.67 g/mol |
IUPAC Name |
spiro[3.4]octan-8-amine;hydrochloride |
InChI |
InChI=1S/C8H15N.ClH/c9-7-3-1-4-8(7)5-2-6-8;/h7H,1-6,9H2;1H |
InChI Key |
ZLIWEWXXRGKWPR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2(C1)CCC2)N.Cl |
Origin of Product |
United States |
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